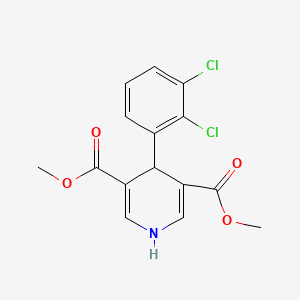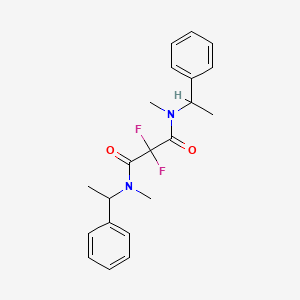![molecular formula C23H28N6O2S B11076316 13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea](/img/structure/B11076316.png)
13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a thiourea group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea typically involves the condensation of 4-(morpholin-4-yl)benzaldehyde with thiourea under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often used to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thiourea derivatives.
科学研究应用
13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
作用机制
The mechanism of action of 13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(morpholin-4-yl)benzaldehyde: A precursor in the synthesis of 13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea.
Thiourea: A key reactant in the synthesis and a structurally related compound.
Morpholine: A component of the morpholine ring present in the compound.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a thiourea group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and exhibit a range of activities that are not commonly observed in other similar compounds.
属性
分子式 |
C23H28N6O2S |
|---|---|
分子量 |
452.6 g/mol |
IUPAC 名称 |
1,3-bis[(E)-(4-morpholin-4-ylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C23H28N6O2S/c32-23(26-24-17-19-1-5-21(6-2-19)28-9-13-30-14-10-28)27-25-18-20-3-7-22(8-4-20)29-11-15-31-16-12-29/h1-8,17-18H,9-16H2,(H2,26,27,32)/b24-17+,25-18+ |
InChI 键 |
JGHPSJVADTZQOZ-WZGDJCGDSA-N |
手性 SMILES |
C1N(CCOC1)C2=CC=C(C=C2)/C=N/NC(=S)N/N=C/C3=CC=C(C=C3)N4CCOCC4 |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC(=S)NN=CC3=CC=C(C=C3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Chloro-4-fluorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11076233.png)
![methyl (2Z)-3-[2-(4-chlorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11076238.png)
![2-Methoxy-5-(3-{4-methoxy-3-[(2-phenylethyl)carbamoyl]phenyl}adamantan-1-YL)-N-(2-phenylethyl)benzamide](/img/structure/B11076249.png)
![Quinoline, 2-methyl-4-(5-phenethyl-[1,2,4]oxadiazol-3-yl)-](/img/structure/B11076252.png)
![N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}biphenyl-2-carboxamide](/img/structure/B11076257.png)
![N-benzyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11076274.png)

![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B11076283.png)
![Pyrido[1,2-a]benzimidazol-7-amine](/img/structure/B11076291.png)
![4-({[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11076296.png)
![4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11076304.png)


![N-cyclopentyl-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11076321.png)
